N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide
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Description
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C20H33N5O2 and its molecular weight is 375.517. The purity is usually 95%.
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Scientific Research Applications
Potential Intracellular Calcium Activity
Research into substituted 1,4-benzoxazines, which share structural similarities with N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide, has indicated moderate activity on intracellular calcium. These compounds, especially those with a homoveratrylamino moiety, exhibited superior potency, suggesting potential applications in regulating calcium levels within cells (Bourlot et al., 1998).
Anticonvulsant Activity
The synthesis of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating piperazine structures, has demonstrated broad spectra of anticonvulsant activity. This suggests the potential of this compound derivatives in developing new antiepileptic drugs with high protection and safety profiles (Kamiński et al., 2015).
Fluorescent Probes for Metal Ions and Amino Acids
A study on polythiophene-based conjugated polymers incorporating structures similar to this compound showed high selectivity and sensitivity toward Hg2+ and Cu2+ ions, as well as the capability to serve as fluorescent probes for the label-free detection of amino acids. This highlights its potential application in environmental monitoring and biochemical assays (Guo et al., 2014).
Antimicrobial Agents
The synthesis of novel thiazolidinone derivatives, starting from compounds structurally related to this compound, has been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains. This suggests its utility in developing new antimicrobial agents (Patel et al., 2012).
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-5-10-21-19(26)20(27)22-15-18(25-13-11-24(4)12-14-25)16-6-8-17(9-7-16)23(2)3/h6-9,18H,5,10-15H2,1-4H3,(H,21,26)(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVHOZROILAELG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.